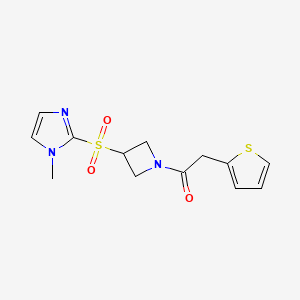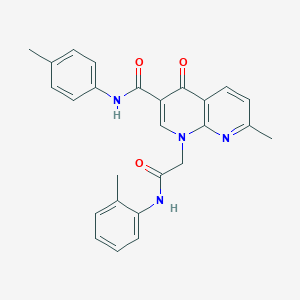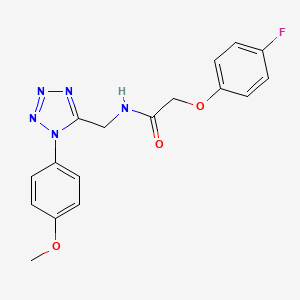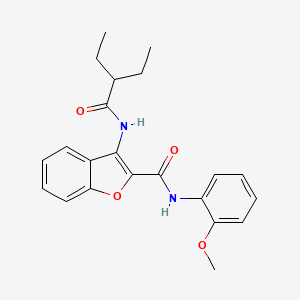![molecular formula C24H19ClN2O4 B2742404 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005130-93-7](/img/structure/B2742404.png)
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones have been synthesized by cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学的研究の応用
Photoluminescent Polymers
Research on π-conjugated polymers incorporating pyrrolopyrrole units, similar to the core structure of the compound , indicates potential applications in electronics. These polymers exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications such as light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).
Antimicrobial Agents
Compounds with structural elements similar to the specified molecule have been synthesized and evaluated for antimicrobial activities, suggesting potential use as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Organic Optoelectronic Materials
Derivatives of pyrrolopyrrole, such as isoDPP compounds, have been synthesized and studied for their properties. These compounds exhibit certain features associated with liquid crystalline materials and show weak luminescence, indicating potential applications in the development of organic optoelectronic materials (Gendron et al., 2014).
Polymer Solar Cell Applications
Studies on conjugated polymers incorporating benzodithiophene units and pyrrolopyrrole derivatives reveal applications in polymer solar cells, highlighting the importance of these materials in improving the efficiency of solar energy conversion (Chakravarthi et al., 2014).
Anti-cancer Therapeutics
Pyrrole derivatives, which are structurally related to the compound of interest, have been explored for their potential as anti-cancer therapeutics. These studies focus on the synthesis of pyrrole derivatives as inhibitors of protein kinases and their mechanisms of action, indicating the potential of such compounds in cancer treatment (Kuznietsova et al., 2019).
作用機序
Target of Action
It is known that many compounds with similar structures interact with various cellular targets, including enzymes and receptors
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could alter the pathway’s activity, leading to downstream effects
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to decreased production of the enzyme’s product, affecting the cell’s function
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKCJWSARQGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)


![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2742325.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)
![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

